

A Technical Guide to 3'-Chloroacetophenone: Key Suppliers, Synthesis, and Applications

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Compound of Interest

Compound Name: 3'-Chloroacetophenone

Cat. No.: B045991

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **3'-Chloroacetophenone**, a versatile chemical intermediate crucial in the pharmaceutical and agrochemical industries. This document details its primary suppliers and manufacturers, presents key quantitative data, and outlines experimental protocols for its synthesis and use.

Core Properties of 3'-Chloroacetophenone

3'-Chloroacetophenone, also known as m-chloroacetophenone, is an aromatic ketone with the chemical formula C_8H_7ClO . It is a colorless to pale yellow liquid at room temperature and is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.^[1] Its key chemical and physical properties are summarized below.

Property	Value	Source
CAS Number	99-02-5	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₇ ClO	[5]
Molecular Weight	154.59 g/mol	[5]
Boiling Point	227-229 °C (lit.)	ChemBK
Density	1.191 g/mL at 25 °C (lit.)	ChemBK
Refractive Index	n ₂₀ /D 1.550 (lit.)	ChemBK
Purity (Typical)	>97% to 99%	[6]

Key Suppliers and Manufacturers

A global market exists for the supply of **3'-Chloroacetophenone**, with prominent manufacturers and suppliers located in China and India. Additionally, major international chemical suppliers offer this compound in various grades for research and development purposes.

Supplier/Manufacturer	Location	Purity/Grades Offered
Sigma-Aldrich (Merck)	Global	98%
Fisher Scientific	Global	98+%
Tokyo Chemical Industry (TCI)	Global	>97.0% (GC)[6]
Alzchem Group	Germany	Not specified
Shaanxi Dideu Medichem Co. Ltd.	China	99.0%
Capot Chemical Co.,Ltd.	China	98% (Min. HPLC)
Henan Tianfu Chemical Co.,Ltd.	China	99%
Clarion Drugs Ltd	India	98%
Avra Synthesis Pvt Ltd	India	Not specified
Taj Pharmaceuticals Limited	India	Not specified

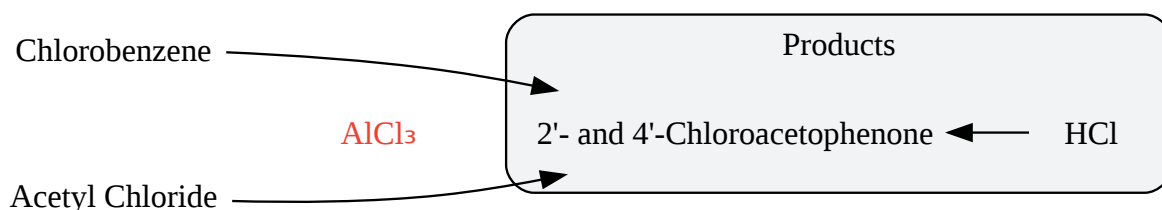
Synthesis of 3'-Chloroacetophenone: Experimental Protocols

The most common method for synthesizing **3'-Chloroacetophenone** is the Friedel-Crafts acylation of chlorobenzene with acetyl chloride using a Lewis acid catalyst, typically aluminum chloride.[1][7]

Protocol 1: Friedel-Crafts Acylation of Chlorobenzene

This protocol describes the synthesis of a mixture of chloroacetophenone isomers, with the para-isomer (4'-chloroacetophenone) being the major product and the ortho-isomer (2'-chloroacetophenone) as the minor product. Due to the meta-directing effect of the acyl group, **3'-chloroacetophenone** is not the primary product of direct acylation of chlorobenzene. However, alternative starting materials or synthetic routes can yield the desired meta-isomer. The following is a general procedure for the acylation of chlorobenzene.

Reaction:



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Caption: Friedel-Crafts Acylation of Chlorobenzene.

Materials:

- Chlorobenzene
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Dry dichloromethane (DCM) or other suitable solvent
- Ice
- Concentrated hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

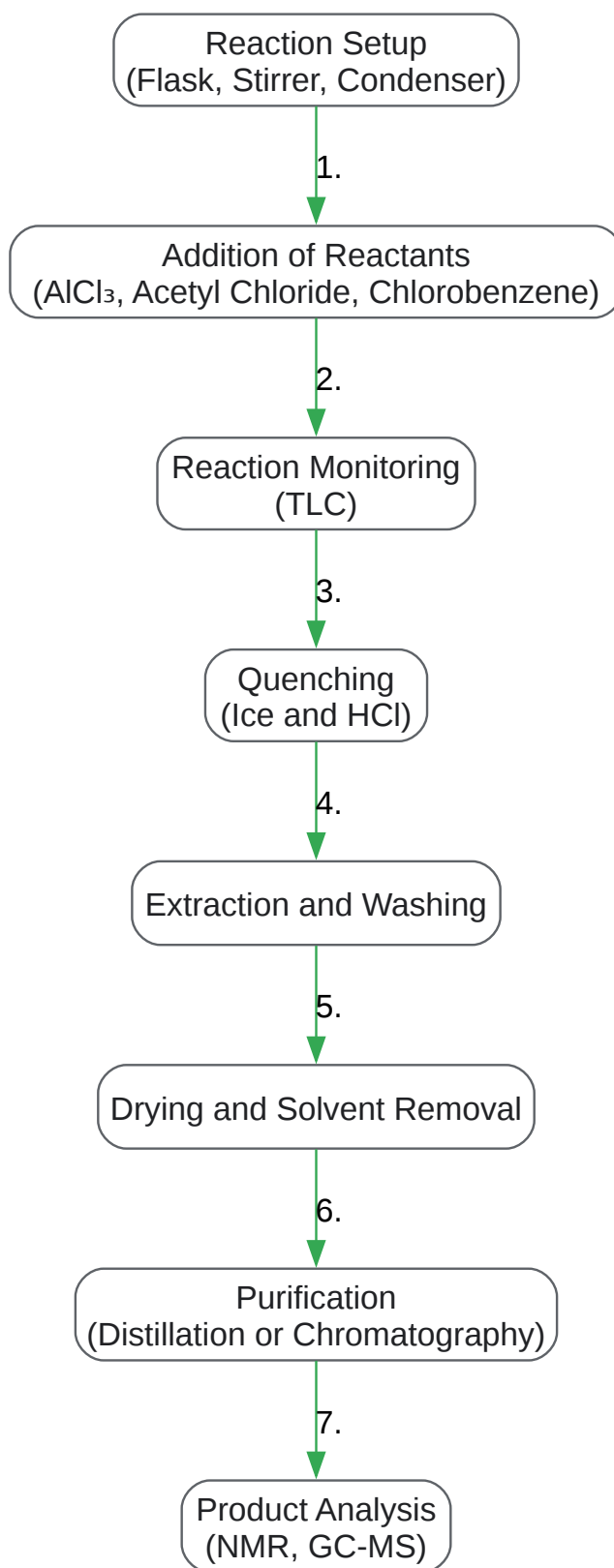
Procedure:

- Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb HCl gas.
- Suspend anhydrous aluminum chloride in the dry solvent in the flask and cool the mixture in an ice bath.

- Add acetyl chloride to the dropping funnel.
- Slowly add the acetyl chloride to the stirred suspension of aluminum chloride.
- After the addition is complete, add chlorobenzene dropwise from the dropping funnel.
- Once the addition of chlorobenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, carefully pour the reaction mixture onto crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
- Separate the organic layer and extract the aqueous layer with the solvent.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
- The resulting crude product, a mixture of isomers, can be purified by fractional distillation or column chromatography to isolate the desired isomer.

Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of chloroacetophenone isomers.



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